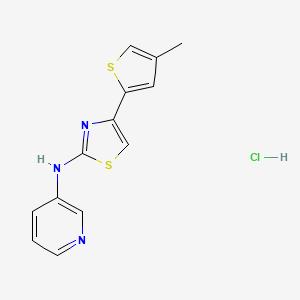
4-(4-methylthiophen-2-yl)-N-(pyridin-3-yl)thiazol-2-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Methylthiophen-2-yl)-N-(pyridin-3-yl)thiazol-2-amine hydrochloride is a synthetic organic compound that belongs to the class of thiazole derivatives
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-methylthiophen-2-yl)-N-(pyridin-3-yl)thiazol-2-amine hydrochloride typically involves a multi-step process:
Formation of Thiazole Core: The thiazole core can be synthesized through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides.
Substitution Reactions:
Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of this compound would involve optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. Continuous flow chemistry might be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole and thiophene rings, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyridine ring, converting it to piperidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole, thiophene, and pyridine rings.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenated precursors and strong bases or acids depending on the nature of the substitution.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Piperidine derivatives.
Substitution Products: Various substituted thiazole, thiophene, and pyridine derivatives.
Chemistry:
Ligand Design: Used in the design of ligands for coordination chemistry and catalysis.
Synthetic Intermediates: Serves as an intermediate in the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural similarity to known bioactive molecules.
Biological Probes: Used as a probe in biological assays to study cellular processes.
Medicine:
Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.
Pharmacological Studies: Used in preclinical studies to understand its pharmacokinetics and pharmacodynamics.
Industry:
Material Science:
作用機序
The mechanism of action of 4-(4-methylthiophen-2-yl)-N-(pyridin-3-yl)thiazol-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with receptors to modulate signaling pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
類似化合物との比較
- 4-(4-Methylphenyl)-N-(pyridin-3-yl)thiazol-2-amine
- 4-(4-Methylthiophen-2-yl)-N-(pyridin-2-yl)thiazol-2-amine
- 4-(4-Methylthiophen-2-yl)-N-(pyridin-4-yl)thiazol-2-amine
Comparison: Compared to these similar compounds, 4-(4-methylthiophen-2-yl)-N-(pyridin-3-yl)thiazol-2-amine hydrochloride may exhibit unique properties due to the specific positioning of the methylthiophenyl and pyridinyl groups. These structural differences can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a distinct and valuable molecule for research and development.
特性
IUPAC Name |
4-(4-methylthiophen-2-yl)-N-pyridin-3-yl-1,3-thiazol-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3S2.ClH/c1-9-5-12(17-7-9)11-8-18-13(16-11)15-10-3-2-4-14-6-10;/h2-8H,1H3,(H,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDHLHVWNRZQYJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C2=CSC(=N2)NC3=CN=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
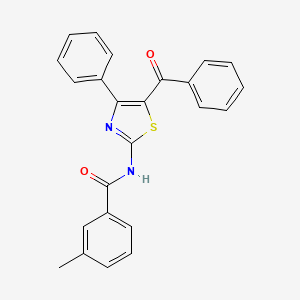
![3-[1-(4-Bromophenoxy)-2-methylpropyl]-4H-1,2,4-oxadiazol-5-one](/img/structure/B2703187.png)

![N-(2,3-Dihydro-1H-inden-2-yl)-N-[(2-fluorophenyl)methyl]but-2-ynamide](/img/structure/B2703191.png)
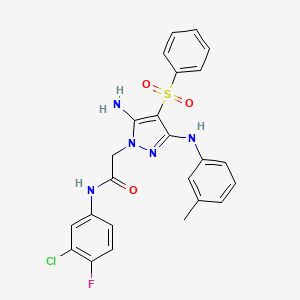
![2-Oxabicyclo[3.1.1]heptan-1-ylmethanamine](/img/structure/B2703193.png)


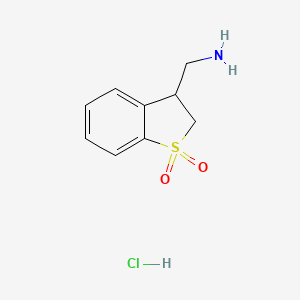
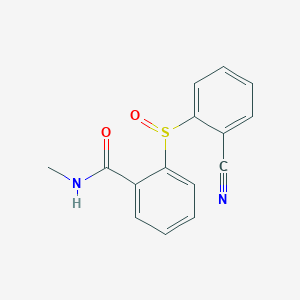
![(Butan-2-yl)[2-(2-fluorophenyl)ethyl]amine](/img/structure/B2703203.png)
![N-benzyl-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2703204.png)
![N-(Cyanomethyl)-N-cyclopentyl-5-[4-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B2703205.png)
![3,3,5-Trimethyl-1-{2-oxo-2-[3-(trifluoromethyl)anilino]ethyl}cyclohexanecarboxylic acid](/img/structure/B2703206.png)
